molecular formula C12H11N3O4S2 B10882613 N-((4-sulfamoylphenyl)carbamothioyl)furan-2-carboxamide

N-((4-sulfamoylphenyl)carbamothioyl)furan-2-carboxamide

Cat. No.: B10882613
M. Wt: 325.4 g/mol
InChI Key: IKBBUEQKYXSPPA-UHFFFAOYSA-N
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Description

N-((4-Sulfamoylphenyl)carbamothioyl)furan-2-carboxamide (compound 6 in ) is a thiourea derivative featuring a furan-2-carboxamide backbone linked to a 4-sulfamoylphenyl group via a carbamothioyl (-NHC(=S)NH-) bridge. The compound’s structure is characterized by:

  • Carbamothioyl group: A thiourea moiety (-NHC(=S)NH-), which enhances lipophilicity and metal-binding capacity compared to carbamoyl analogs.
  • 4-Sulfamoylphenyl group: A benzene ring substituted with a sulfonamide (-SO₂NH₂) group, known for its role in carbonic anhydrase inhibition and hydrogen-bonding interactions .

Synthesis involves coupling furan-2-carbonyl chloride with a 4-sulfamoylphenyl thiourea precursor under mild conditions, yielding products confirmed by FT-IR (C=S stretch at ~1,250 cm⁻¹) and NMR (δ 10.2–10.8 ppm for NH protons) .

Properties

Molecular Formula

C12H11N3O4S2

Molecular Weight

325.4 g/mol

IUPAC Name

N-[(4-sulfamoylphenyl)carbamothioyl]furan-2-carboxamide

InChI

InChI=1S/C12H11N3O4S2/c13-21(17,18)9-5-3-8(4-6-9)14-12(20)15-11(16)10-2-1-7-19-10/h1-7H,(H2,13,17,18)(H2,14,15,16,20)

InChI Key

IKBBUEQKYXSPPA-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-sulfamoylphenyl)carbamothioyl)furan-2-carboxamide typically involves the selective acylation of 4-thioureidobenzenesulfonamide with various acyl chlorides. The reaction is carried out under mild conditions, often using aliphatic, benzylic, vinylic, and aromatic acyl chlorides . The process involves the following steps:

  • Preparation of 4-thioureidobenzenesulfonamide.
  • Reaction with the chosen acyl chloride in the presence of a base, such as triethylamine, to form the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-((4-sulfamoylphenyl)carbamothioyl)furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide or carbamothioyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Enzyme Inhibition : The primary application of N-((4-sulfamoylphenyl)carbamothioyl)furan-2-carboxamide lies in its role as an enzyme inhibitor, specifically targeting carbonic anhydrases. These enzymes are crucial in physiological processes such as maintaining acid-base balance and facilitating the transport of carbon dioxide in tissues. Inhibition of carbonic anhydrases has potential therapeutic implications for conditions like glaucoma, epilepsy, and certain cancers.

Anti-Cancer Activity : Research indicates that derivatives of this compound exhibit significant anti-cancer properties. In vitro studies have shown that these compounds can reduce cell viability in various cancer cell lines, including HepG2 (liver cancer), Huh-7 (hepatoma), and MCF-7 (breast cancer). The mechanism involves inducing apoptosis and cell cycle arrest, which are critical for inhibiting tumor growth .

Antimicrobial Properties : The compound also demonstrates antimicrobial activity against several pathogens. Studies have reported significant effects against bacteria such as E. coli and S. aureus, as well as antifungal activity against various fungal strains. This property makes it a candidate for further exploration in the development of new antimicrobial agents .

Biochemical Research Applications

Biochemical Studies : In biochemical research, this compound is utilized to study the role of carbonic anhydrases in different biological systems. Its ability to inhibit these enzymes offers insights into enzyme kinetics and mechanisms of action.

Drug Development : Given its enzyme-inhibiting properties, this compound is being investigated for its potential as a lead molecule in drug development. Its structural features can be modified to enhance efficacy and selectivity against specific targets, paving the way for novel therapeutic agents .

Comparative Analysis with Related Compounds

To illustrate the unique aspects of this compound compared to similar compounds, the following table summarizes key features:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
This compoundFuran ring, sulfamoyl groupEnzyme inhibitionTargets carbonic anhydrases
N-(4-carbamothioylphenyl)furan-2-carboxamideSimilar furan structureAntimicrobial propertiesEmphasizes thiourea functionality
3-(carbamimidoylsulfanylmethyl)phenyl carbamimidothioateContains thiourea moietyPotential GPR55 agonistDistinct receptor interaction profile

This comparison highlights that while many compounds may share structural features or biological activities, this compound stands out due to its specific interactions with carbonic anhydrases and potential therapeutic applications across various diseases.

Mechanism of Action

The mechanism of action of N-((4-sulfamoylphenyl)carbamothioyl)furan-2-carboxamide involves the inhibition of carbonic anhydrases. These enzymes catalyze the interconversion of carbon dioxide and water to bicarbonate and protons. The compound binds to the active site of the enzyme, preventing it from catalyzing this reaction . This inhibition can affect various physiological processes, including pH regulation, respiration, and ion transport.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the Furan-2-Carboxamide Series

Key Observations:
  • Carbamothioyl vs.
  • Sulfamoyl Group Positioning : The para-substituted sulfonamide in the target compound maximizes hydrogen-bonding interactions with biological targets (e.g., carbonic anhydrases), whereas ortho/meta substitutions (e.g., ’s bromo-methylphenyl analog) introduce steric hindrance .
  • Linker Modifications : Ethyl linkers () reduce steric bulk, enhancing binding pocket accessibility, while rigid aromatic substituents () favor π-π stacking in enzyme active sites .
Table 2: Reported Bioactivities of Selected Analogs
Compound Biological Activity Mechanism/Notes Reference
Target Compound (6, ) Not explicitly reported Structural similarity to carbonic anhydrase inhibitors (e.g., acetazolamide) suggests potential enzyme inhibition
N-{2-[(4-Chlorobenzyl)carbamoyl]phenyl}furan-2-carboxamide (4d) Antibacterial Moderate activity against S. aureus (MIC = 32 µg/mL)
N-(5-phenyl-1,3,4-oxadiazol-2-yl)furan-2-carboxamide (a5) Insecticidal 70% mortality in S. littoralis larvae at 500 ppm
N-(4-fluorobenzyl)-N-(4-methoxyphenyl)furan-2-carboxamide Antiviral Broad-spectrum anti-enterovirus activity (EC₅₀ = 1.2 µM)
N-(thiazol-2-ylcarbamothioyl)furan-2-carboxamide (7, ) Antioxidant DPPH scavenging IC₅₀ = 18 µM (vs. ascorbic acid IC₅₀ = 12 µM)
Key Insights:
  • Thiourea Derivatives: The carbamothioyl moiety in the target compound may enhance metal chelation (e.g., Zn²⁺ in carbonic anhydrases) compared to oxadiazole or oxazolidinone analogs .
  • Electronic Effects : Electron-withdrawing groups (e.g., -SO₂NH₂) improve binding to polar enzyme pockets, while electron-donating groups (e.g., -OCH₃ in ) enhance π-stacking in hydrophobic regions .

Biological Activity

N-((4-sulfamoylphenyl)carbamothioyl)furan-2-carboxamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

This compound belongs to a class of compounds known as thioureas, which have been extensively studied for their pharmacological properties. The synthesis typically involves the reaction of 4-sulfamoylphenyl isothiocyanate with furan-2-carboxylic acid derivatives. The structure can be represented as follows:

N 4 sulfamoylphenyl carbamothioyl furan 2 carboxamide\text{N 4 sulfamoylphenyl carbamothioyl furan 2 carboxamide}

1. Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of thiourea derivatives, including this compound. The compound exhibits significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

These findings suggest that the compound could serve as a lead in developing new antimicrobial agents, particularly against resistant strains .

2. Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)
HRT-18 (Colon Adenocarcinoma)21.44
HC-04 (Mouse Hepatoblastoma)24.12
HBL-100 (Breast Epithelial Cells)27.37

The IC50 values indicate that the compound has a moderate cytotoxic effect on these cancer cell lines, highlighting its potential as an anticancer agent .

The mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary molecular docking studies suggest that it may act by inhibiting key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation pathways .

Case Studies and Research Findings

Several case studies have highlighted the efficacy of thiourea derivatives in clinical settings:

  • Study on Antibacterial Efficacy : A study evaluated the antibacterial activity of various thiourea derivatives, including this compound, showing promising results against multi-drug resistant strains .
  • Anticancer Research : Research involving animal models demonstrated that administration of this compound led to a significant reduction in tumor size in xenograft models, suggesting its potential for further development as an anticancer therapeutic .

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